p-Coumaryl alcohol

Overview

Description

It is one of the three primary monolignols, along with coniferyl alcohol and sinapyl alcohol, which are the building blocks of lignin, a complex polymer that provides structural support to plant cell walls . p-Coumaryl alcohol is a white solid that is soluble in alcohol and ether but nearly insoluble in water . It plays a crucial role in the biosynthesis of lignin and other phenolic compounds in plants .

Mechanism of Action

p-Coumaryl alcohol, also known as 4-Coumaryl alcohol, is a phytochemical and one of the monolignols . It plays a significant role in plant physiology and has various biological activities. Here is an overview of its mechanism of action:

Target of Action

This compound is a major precursor to lignin or lignans . Lignin is a complex organic polymer that provides structural support in plants and is particularly abundant in wood and bark .

Mode of Action

This compound interacts with its targets through the phenylpropanoid biochemical pathway . It is synthesized via this pathway and then polymerized to form lignin .

Biochemical Pathways

The monolignols, including this compound, are synthesized from phenylalanine through the general phenylpropanoid and monolignol-specific pathways . This compound is an intermediate in the biosynthesis of chavicol, stilbenoids, and coumarin .

Pharmacokinetics

It is known to be a white solid that is soluble in alcohol and ether solvents but almost insoluble in water . This solubility profile may impact its bioavailability and distribution in the body.

Result of Action

The polymerization of this compound results in the formation of lignin, which provides structural support to plants . Additionally, esters of this compound and fatty acids form the basis of epicuticular waxes covering the surfaces of apples .

Action Environment

Environmental factors can influence the action of this compound. For instance, the synthesis of this compound can be induced under various biotic and abiotic stress conditions, such as wounding, pathogen infection, metabolic stress, and perturbations in cell wall structure .

Biochemical Analysis

Biochemical Properties

p-Coumaryl alcohol is involved in various biochemical reactions, primarily in the biosynthesis of lignin. It interacts with several enzymes, including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate:CoA ligase . These enzymes catalyze the conversion of phenylalanine to this compound through a series of hydroxylation and reduction reactions . The interactions between this compound and these enzymes are essential for the formation of lignin, which provides rigidity and resistance to microbial degradation in plant cell walls .

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It plays a significant role in cell wall formation and modification, impacting cell signaling pathways and gene expression related to stress responses . The presence of this compound in the cell wall enhances the structural integrity of the cell, making it more resistant to environmental stresses such as pathogen attacks and mechanical damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes involved in lignin biosynthesis . It acts as a substrate for these enzymes, facilitating the polymerization process that leads to lignin formation . Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH levels or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing cell wall rigidity and resistance to degradation .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited, as it is primarily a plant compound. High doses of this compound could potentially lead to toxic effects, similar to other phenolic compounds .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of various secondary metabolites in plants . This pathway includes several key enzymes, such as phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate:CoA ligase . These enzymes catalyze the conversion of phenylalanine to this compound, which is then polymerized to form lignin .

Transport and Distribution

Within plant cells, this compound is transported and distributed through the cytoplasm to the cell wall . It interacts with transport proteins and binding proteins that facilitate its movement and localization within the cell . The accumulation of this compound in the cell wall is crucial for lignin formation and cell wall integrity .

Subcellular Localization

This compound is primarily localized in the cell wall, where it contributes to lignin biosynthesis . It may also be found in the cytoplasm, where it interacts with enzymes involved in its biosynthetic pathway . The subcellular localization of this compound is essential for its function in enhancing cell wall rigidity and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Coumaryl alcohol can be synthesized via the phenylpropanoid pathway in plants. This biochemical pathway involves the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and reduced to form this compound . In the laboratory, this compound can be synthesized through the reaction of p-coumaric acid with reducing agents such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from lignocellulosic biomass. The process includes the hydrolysis of lignin to release monolignols, followed by purification steps to isolate this compound . Acidic methanol extraction is one common method used to extract lignin from plant materials .

Chemical Reactions Analysis

Types of Reactions: p-Coumaryl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: The reduction of p-coumaric acid to this compound can be achieved using sodium borohydride.

Major Products:

Oxidation: p-Coumaric acid

Reduction: this compound

Substitution: Esters of this compound and fatty acids

Scientific Research Applications

p-Coumaryl alcohol has a wide range of scientific research applications:

Comparison with Similar Compounds

- Coniferyl alcohol

- Sinapyl alcohol

- Cinnamyl alcohol

Biological Activity

p-Coumaryl alcohol, a phenolic compound classified as a monolignol, is primarily recognized for its role in the biosynthesis of lignin, a critical structural component in plant cell walls. Its biological activities have garnered attention for their potential applications in pharmacology and environmental science. This article reviews the biological activity of this compound, highlighting its anti-inflammatory properties, metabolic pathways, and ecological significance.

Chemical Structure and Properties

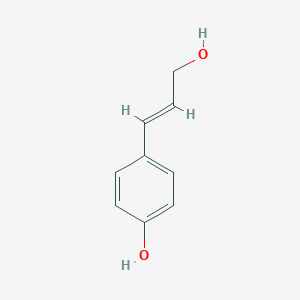

This compound (C9H10O3) possesses a phenolic structure with a hydroxyl group at the para position relative to the aliphatic chain. This configuration contributes to its reactivity and biological functions. The compound is often studied in relation to its derivatives, such as this compound-γ-O-methyl ether (CAME), which exhibit distinct biological activities.

1. Anti-Inflammatory Properties

Research has shown that this compound and its derivatives possess significant anti-inflammatory effects. A study demonstrated that CAME selectively suppresses interferon-gamma (IFN-γ) production in CD4+ T helper cells by downregulating T-bet expression, a transcription factor involved in inflammatory responses. This suggests that compounds like CAME could be effective in managing inflammatory disorders .

Table 1: Summary of Anti-Inflammatory Effects of this compound Derivatives

| Compound | Mechanism of Action | Effect on Inflammation |

|---|---|---|

| This compound | Antioxidant activity | Moderate |

| CAME | Suppresses IFN-γ production | Significant |

| p-Coumaric Acid | Reduces reactive oxygen species | Moderate |

2. Antioxidant Activity

The antioxidant properties of this compound are notable, particularly in preventing oxidative stress in cells. Studies indicate that both this compound and its derivatives can scavenge free radicals, thereby protecting cellular components from oxidative damage .

3. Microbial Metabolism

This compound serves as a carbon source for various microorganisms, including Aspergillus flavus. Research indicates that this fungus can metabolize this compound into several other compounds, such as p-coumaric acid and protocatechuic acid, highlighting the compound's role in microbial degradation processes .

Table 2: Metabolic Pathways Involving this compound

| Microorganism | Metabolite Produced | Pathway Description |

|---|---|---|

| Aspergillus flavus | p-Coumaric acid | Degradation of lignin constituents |

| Various fungi | Protocatechuic acid | Utilization of phenolic compounds |

Case Study 1: Anti-Inflammatory Mechanisms

A study focused on the effects of CAME on CD4+ T cells found that it significantly reduced intracellular reactive oxygen species levels and inhibited inflammatory cytokine production. This research underscores the potential therapeutic applications of phenylpropanoids in treating autoimmune diseases and chronic inflammation .

Case Study 2: Environmental Impact

The ability of Aspergillus flavus to utilize this compound as a sole carbon source presents opportunities for bioremediation strategies aimed at lignin-rich waste materials. By understanding the metabolic pathways involved, researchers can develop methods to enhance microbial degradation processes, contributing to environmental sustainability .

Properties

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNLHDGQWUGONS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895024 | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Coumaryl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20649-40-5, 3690-05-9 | |

| Record name | (E)-p-Coumaryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20649-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61POZ1QQ11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Coumaryl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213.5 °C | |

| Record name | 4-Coumaryl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is p-coumaryl alcohol and what is its significance in plants?

A1: this compound, also known as 4-hydroxycinnamyl alcohol, is one of the three main building blocks of lignin, a complex aromatic polymer that provides structural support, water transport, and defense against pathogens in plants. It is particularly abundant in grasses and compression wood of gymnosperms. []

Q2: How is this compound synthesized in plants?

A2: this compound is synthesized from phenylalanine via the phenylpropanoid pathway. The key enzymes involved include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). [, ]

Q3: What are the differences between the three main lignin monomers: this compound, coniferyl alcohol, and sinapyl alcohol?

A3: These three monolignols differ only in the degree of methoxylation on their aromatic rings. This compound has no methoxy groups, coniferyl alcohol has one, and sinapyl alcohol has two. [, , ]

Q4: How does the proportion of this compound in lignin affect its properties?

A4: Lignin with a higher proportion of this compound tends to be less condensed and may be more easily extracted. For instance, down-regulating coumarate 3-hydroxylase (C3H), the enzyme responsible for converting p-coumaric acid to caffeic acid in the lignin biosynthesis pathway, leads to a significant increase in p-hydroxyphenyl (H) lignin units derived from this compound. This results in changes in the interunit linkage distribution, making the lignin more readily extractable. []

Q5: Can this compound be incorporated into lignin independently of coniferyl and sinapyl alcohol biosynthesis?

A5: Yes, research suggests there might be a route for p-hydroxyphenyl lignin synthesis independent of the typical cinnamyl alcohol dehydrogenase (CAD) isoforms. A study using Arabidopsis mutants lacking CADC and CADD still showed the incorporation of this compound into lignin. []

Q6: How does the reactivity of this compound compare to coniferyl alcohol during lignin biosynthesis?

A6: Studies comparing the dehydrogenation products of this compound and coniferyl alcohol suggest that they have similar reactivity during enzymatic dehydrogenation. Both alcohols primarily react at the β-position of the side chain, leading to similar dimeric compounds. [, ]

Q7: What are some of the unusual compounds found in association with this compound in plants?

A7: In apple fruit epicuticular wax, a family of phenolic fatty acid esters was discovered, with the fatty acids esterified to the γ-OH group of both E and Z isomers of this compound. This is the first report of fatty acid esters of monolignols as natural plant products. []

Q8: Can this compound be degraded by microorganisms?

A8: Yes, the fungus Aspergillus flavus can utilize this compound as a sole carbon source, breaking it down into p-coumaric acid, p-hydroxybenzoic acid, and protocatechuic acid. [, ]

Q9: What is the role of this compound in plant defense mechanisms?

A9: this compound is a precursor to various phenolic compounds involved in plant defense. For instance, in cucumber hypocotyls, α-1,4-linked oligogalacturonides induce the formation of lignin-like material primarily derived from this compound, suggesting a role in defense response. []

Q10: What are the potential applications of this compound and its derivatives?

A10: this compound and its derivatives have shown potential in various applications, including:

- Antioxidants: Several phenylpropanoids, including this compound derivatives, isolated from the rhizomes of Alpinia officinarum have shown antioxidant activities. []

- Antiphytopathogenic agents: 1′-Acetoxychavicol acetate, a derivative of this compound, isolated from Alpinia galanga exhibited strong antiphytopathogenic activity, particularly against Phytophthora nicotianae and Alternaria porri. []

- Biomaterials: Kraft lignin, rich in this compound units, has been successfully used to prepare lignin-based carbon aerogels with potential applications in supercapacitors. [, ]

Q11: What spectroscopic techniques are used to characterize this compound?

A11: Various spectroscopic techniques are used for the characterization of this compound and its derivatives. These include:

- NMR Spectroscopy: NMR is crucial for identifying and determining the ratio of different isomers, like erythro and threo isomers in p-hydroxyphenylglycerol-β-p-coumaryl ether. It's also used to analyze the structure of lignin and its degradation products. [, , , ]

- UV-Vis Spectrophotometry: This method helps analyze the products formed during the degradation of lignin. An increase in absorbance after treatment with enzymes or extracts indicates lignin degradation. []

- Infrared Spectroscopy (IR): IR spectroscopy, particularly Fourier transform infrared spectroscopy, is used to analyze the composition of lignin and its derivatives. Differences in the spectra can indicate variations in the degree of condensation of the lignin polymer. []

- Mass Spectrometry (MS): MS techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely employed for identifying and analyzing this compound derivatives and lignin degradation products. [, , ]

- Gas Chromatography (GC): GC, especially when coupled with mass spectrometry (GC-MS), is valuable for analyzing the composition of complex mixtures, such as those obtained during lignin degradation or the identification of dilignols. [, ]

Q12: How do the substituents on the aromatic ring of this compound influence its reactivity?

A12: Studies on the dehydrogenative polymerization of 3,5-disubstituted p-coumaryl alcohols suggest that electronic effects of substituents play a significant role in the radical coupling reactions. The yield of β-ethers, a major product of radical coupling, was significantly influenced by the electronic nature of the substituents, with electron-withdrawing groups increasing the yield. []

Q13: What is the significance of studying the pyrolysis of this compound?

A13: Pyrolysis studies on this compound provide valuable insights into the thermal degradation pathways of lignin. These studies have identified key intermediate radicals and revealed the dominant role of oxygen-centered radicals during pyrolysis. Such information can be applied to optimize biomass conversion processes. [, , ]

Q14: What computational methods have been used to study this compound and its reactions?

A14: Density Functional Theory (DFT) calculations have been employed to explore the potential energy surface of reactions involving this compound, such as those with hydroxyl radicals. These calculations help elucidate reaction mechanisms and identify plausible intermediates. []

Q15: What are the environmental impacts of lignin degradation and how can they be mitigated?

A15: The lignin degradation process, particularly in industrial settings, can generate wastewater containing various phenolic compounds. These compounds can be toxic to aquatic life and pose environmental risks. Mitigating these impacts involves implementing effective wastewater treatment technologies, including biological treatment methods using lignin-degrading microorganisms, to remove these compounds before their release into the environment. []

Q16: What are the alternatives to traditional chemical methods for lignin degradation?

A16: Alternatives to traditional lignin degradation methods include:

- Biological Degradation: Employing ligninolytic enzymes, like laccases and peroxidases, from white-rot fungi such as Trichoderma reesei and Phanerochaete chrysosporium, offers a more environmentally friendly approach to lignin degradation. []

- Ionic Liquids: Deep eutectic solvents (DES), a class of ionic liquids, have shown promise in lignin fractionation and depolymerization. They offer advantages such as biodegradability and tunable properties, making them attractive alternatives. []

Q17: What are the challenges and future directions in this compound and lignin research?

A17: Despite significant advances, challenges remain in understanding the complex mechanisms of lignin biosynthesis and its role in plant cell wall structure. Future directions include:

- Engineering lignin biosynthesis: Developing strategies to precisely control lignin composition and structure in plants to improve biomass processing for biofuel production and other applications. [, ]

- Valorizing lignin: Discovering and optimizing methods to convert lignin into valuable products, such as platform chemicals, biomaterials, and pharmaceuticals, contributing to a sustainable bioeconomy. [, ]

- Understanding the ecological role of this compound: Further research is needed to understand the specific roles of this compound-derived compounds in plant interactions with their environment, including their contribution to plant defense mechanisms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.